molecular formula C12H7F4NS B1389653 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol CAS No. 1214349-46-8

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

Cat. No. B1389653
M. Wt: 273.25 g/mol
InChI Key: OERHHSOZJPHGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 2F-TPT, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of properties that make it useful for a variety of purposes.

Scientific Research Applications

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, it has been used as a catalyst for the synthesis of a variety of compounds, including polymers and other materials. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been used in the synthesis of a variety of other compounds, including polymers and other materials.

Mechanism Of Action

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is an organosulfur compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts as a nucleophile, which means it is capable of forming covalent bonds with other molecules. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is capable of acting as an electrophile, which means it can form covalent bonds with other molecules.

Biochemical And Physiological Effects

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as a variety of other effects. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of other effects, including an ability to modulate gene expression, and to act as an antioxidant.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments is its high yield, which can reach up to 99%. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a highly versatile compound, which makes it useful for a variety of purposes. However, there are some limitations to using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments, such as its potential toxicity and the need for careful handling due to the presence of trifluoromethylthiol.

Future Directions

The potential applications of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol are numerous, and there are many future directions for research with this compound. One potential direction is to further explore its use as a catalyst in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, further research could be done to explore the potential therapeutic effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, as well as its potential applications in the development of new materials. Additionally, further research could be done to explore the potential biochemical and physiological effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new drugs and other biologically active compounds. Finally, further research could be done to explore the potential environmental effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new materials and products.

properties

IUPAC Name

3-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(12(14,15)16)17-11(8)18/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERHHSOZJPHGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(NC2=S)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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